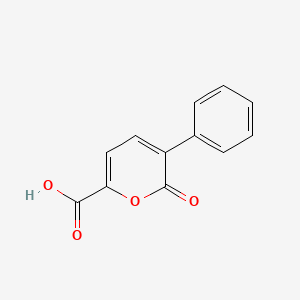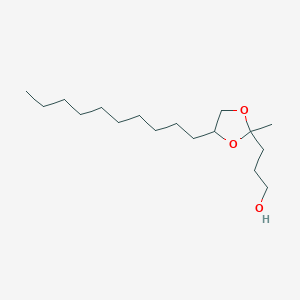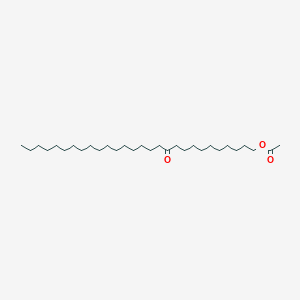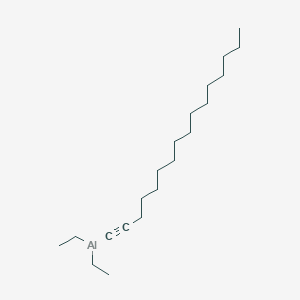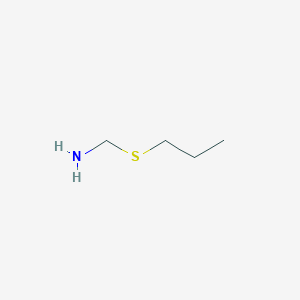
1-(Propylsulfanyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propylsulfanyl)methanamine is an organic compound that belongs to the class of amines It features a propylsulfanyl group attached to a methanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Propylsulfanyl)methanamine can be synthesized through several methods. One common approach involves the reaction of propylthiol with formaldehyde and ammonia under controlled conditions. This method typically requires a catalyst and specific temperature and pressure conditions to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Propylsulfanyl)methanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted amines and thiols.
Applications De Recherche Scientifique
1-(Propylsulfanyl)methanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Propylsulfanyl)methanamine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that modify other molecules. Its sulfur-containing group can also engage in redox reactions, influencing cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Propanamine: Similar in structure but lacks the sulfur group, making it less versatile in certain chemical reactions.
N-Methyl-1-propanamine: Contains a methyl group instead of a propylsulfanyl group, affecting its reactivity and applications.
N-Ethylethanamine: Another amine with different alkyl groups, leading to variations in chemical behavior and uses.
Uniqueness: 1-(Propylsulfanyl)methanamine stands out due to its sulfur-containing group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications .
Propriétés
Numéro CAS |
90428-54-9 |
|---|---|
Formule moléculaire |
C4H11NS |
Poids moléculaire |
105.20 g/mol |
Nom IUPAC |
propylsulfanylmethanamine |
InChI |
InChI=1S/C4H11NS/c1-2-3-6-4-5/h2-5H2,1H3 |
Clé InChI |
CBNALFFWRNOLQF-UHFFFAOYSA-N |
SMILES canonique |
CCCSCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


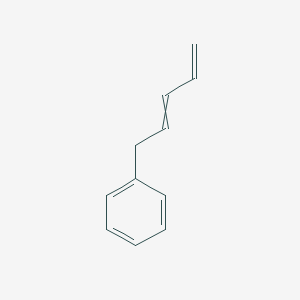
![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)
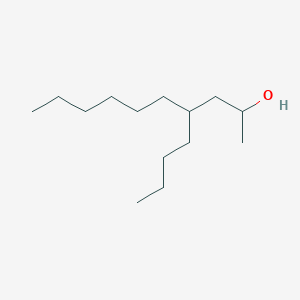

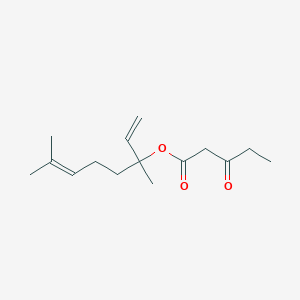
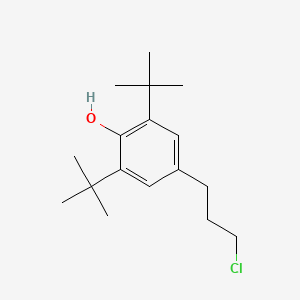
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
